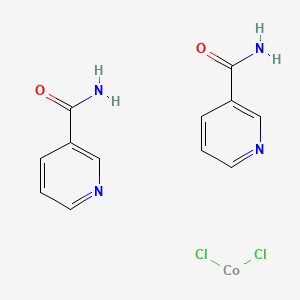

Cobalt, dichlorobis(nicotinamide)-

Description

Overview of Coordination Chemistry Involving Cobalt Transition Metal Centers

Coordination chemistry is the study of compounds consisting of a central metal atom or ion, known as the coordination center, bonded to a surrounding array of molecules or ions, termed ligands. This bonding involves the donation of one or more electron pairs from the ligand (a Lewis base) to the metal center (a Lewis acid). libretexts.org Transition metals, such as cobalt, are particularly adept at forming coordination complexes due to their accessible d-orbitals, which can accept electron pairs and participate in bonding.

Cobalt can exist in various oxidation states, though Co(II) and Co(III) are the most common in coordination compounds. researchgate.net

Cobalt(II) complexes , with a d⁷ electronic configuration, are often high-spin and can adopt several coordination geometries. The most prevalent are four-coordinate tetrahedral and six-coordinate octahedral structures. researchgate.net

Cobalt(III) complexes , featuring a d⁶ configuration, are typically low-spin and almost exclusively form six-coordinate octahedral complexes. researchgate.net

The number of ligands attached to the central metal ion is known as the coordination number. For cobalt, coordination numbers of four and six are the most common, leading to tetrahedral, square planar, and octahedral geometries, which dictate many of the complex's properties. libretexts.org The nature of the ligands—such as water, ammonia, or chloride ions—and their arrangement around the cobalt center significantly influence the electronic structure, color, and reactivity of the resulting complex. purdue.eduwikipedia.org

Significance of Nicotinamide (B372718) as a Ligand in Modern Coordination Chemistry

Nicotinamide, also known as pyridine-3-carboxamide, is a molecule of immense biological importance as a component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). dergipark.org.trwikipedia.org Beyond its vital role in biological redox reactions, nicotinamide is a versatile ligand in coordination chemistry. dergipark.org.tr Its structure features two potential donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the amide group's oxygen or nitrogen atom. Typically, it coordinates to metal ions through the pyridine ring nitrogen.

The inclusion of nicotinamide as a ligand is significant for several reasons:

Biological Relevance : Its presence can enhance the interaction of metal complexes with biological systems, such as enzymes and DNA. mdpi.com

Structural Diversity : It can act as a monodentate ligand or, under certain conditions, a bridging ligand, leading to the formation of polynuclear complexes and coordination polymers.

Complexes incorporating nicotinamide have been investigated for their potential antibacterial, antioxidant, and insulin-mimetic properties, making them attractive targets in the development of new therapeutic agents. dergipark.org.trmdpi.com

Historical Development and Current Research Landscape of Cobalt-Nicotinamide Complexes

The use of cobalt compounds dates back centuries, primarily for creating blue pigments in glass and ceramics. wikipedia.org The scientific understanding of cobalt began with Georg Brandt's identification of it as a new element around 1735. wikipedia.org The systematic study of coordination chemistry, pioneered by Alfred Werner, provided the theoretical framework for understanding compounds like those of cobalt with ammonia. purdue.edu

The synthesis and study of complexes combining cobalt with biologically active ligands like nicotinamide is a more recent development, driven by the field of bioinorganic chemistry. wikipedia.orgglobalscienceresearchjournals.org A notable school of research in this area was established at the Tashkent Pharmaceutical Institute under Professor M.A. Asisov, which focused on synthesizing and investigating the biological characteristics of new coordination compounds of 3d metals with organic ligands. globalscienceresearchjournals.org One such compound, known as "Coamide," is a cobalt-nicotinamide complex. globalscienceresearchjournals.org

Current research continues to explore cobalt-nicotinamide complexes. Investigations often focus on synthesizing new compounds, characterizing their structures using techniques like single-crystal X-ray diffraction and IR spectroscopy, and studying their thermal stability and potential applications. globalscienceresearchjournals.orgresearchgate.net These applications are diverse, ranging from catalysis in organic synthesis to their potential as antimicrobial or anticancer agents. solubilityofthings.com

Research Objectives and Scope for Investigations of Cobalt, dichlorobis(nicotinamide)-

The specific compound Cobalt, dichlorobis(nicotinamide)- , with the formula [CoCl₂(C₆H₆N₂O)₂], presents a fascinating case study within the broader field of cobalt-nicotinamide complexes. Research into this compound is typically guided by the following objectives:

Synthesis and Structural Elucidation : The primary goal is to synthesize the compound and determine its precise three-dimensional structure. This involves identifying the coordination geometry around the cobalt(II) center and understanding how the nicotinamide and chloride ligands are arranged.

Physicochemical Characterization : A thorough investigation of its properties is crucial. This includes spectroscopic analysis (e.g., IR, UV-Vis) to understand bonding, thermal analysis to determine its stability, and magnetic susceptibility measurements to probe the electronic state of the cobalt ion.

Exploration of Potential Applications : Based on its structure and properties, researchers aim to explore its utility. Given the components, studies often investigate its potential as a catalyst in chemical reactions or its relevance in biological contexts. solubilityofthings.com

The scope of this article is to provide a detailed overview of Cobalt, dichlorobis(nicotinamide)- , focusing exclusively on its chemical nature, synthesis, structure, and characterized properties based on available scientific research.

Structure

3D Structure of Parent

Properties

CAS No. |

12388-91-9 |

|---|---|

Molecular Formula |

C12H12Cl2CoN4O2 |

Molecular Weight |

374.09 g/mol |

IUPAC Name |

dichlorocobalt;pyridine-3-carboxamide |

InChI |

InChI=1S/2C6H6N2O.2ClH.Co/c2*7-6(9)5-2-1-3-8-4-5;;;/h2*1-4H,(H2,7,9);2*1H;/q;;;;+2/p-2 |

InChI Key |

CYOBXMQBHXAZSU-UHFFFAOYSA-L |

SMILES |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Co]Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Co]Cl |

Other CAS No. |

12388-91-9 |

Synonyms |

coamid coamide |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements of Cobalt, Dichlorobis Nicotinamide

Conventional Solution-Phase Synthesis Routes

The most common and well-established methods for synthesizing dichlorobis(nicotinamide)cobalt(II) involve solution-phase reactions. These routes are favored for their simplicity, scalability, and the high degree of control they offer over the final product's purity and crystallinity.

Precursor Selection and Stoichiometric Considerations

The synthesis fundamentally involves the reaction between a cobalt(II) salt and nicotinamide (B372718). The selection of precursors is critical for ensuring a clean reaction and high yield.

Cobalt(II) Precursor : The most frequently used precursor is cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). Its high solubility in common solvents like water and ethanol (B145695) makes it an ideal starting material. truman.eduyoutube.com Anhydrous cobalt(II) chloride can also be used, particularly in non-aqueous solvent systems.

Ligand : Nicotinamide (pyridine-3-carboxamide), a derivative of pyridine (B92270), acts as a monodentate ligand, coordinating to the cobalt center through its pyridine ring nitrogen atom.

Stoichiometry : The reaction is typically performed by combining the cobalt(II) salt and nicotinamide in a specific molar ratio. To form the target complex, dichlorobis(nicotinamide)cobalt(II), a stoichiometric ratio of 1:2 (Cobalt:Nicotinamide) is theoretically required. In practice, a slight excess of the nicotinamide ligand may be used to ensure complete complexation and drive the reaction to completion.

Reaction Conditions Optimization (Solvent Systems, Temperature, Time)

Optimizing reaction conditions is paramount for maximizing yield and obtaining a product with the desired physical properties.

Solvent Systems : The choice of solvent influences the solubility of the reactants and the crystallization of the product. Ethanol is a widely employed solvent due to its ability to dissolve both cobalt(II) chloride and nicotinamide while often precipitating the product upon cooling or concentration. Aqueous solutions are also common, given the high water solubility of the precursors. truman.edu Other alcohols, such as isopropanol, have been successfully used. youtube.com

Temperature : The reaction can often proceed at room temperature, but heating is frequently applied to increase the rate of reaction and ensure the complete dissolution of reactants. truman.edu Refluxing the solution for a defined period is a common practice to drive the complexation to completion. youtube.com

Time : Reaction times can vary from minutes to several hours. Shorter times are often sufficient when the reaction mixture is heated, while room temperature syntheses may require longer periods to achieve high yields.

The following table summarizes typical conditions for conventional solution-phase synthesis.

| Cobalt Precursor | Ligand | Molar Ratio (Co:L) | Solvent | Temperature | Time |

| CoCl₂·6H₂O | Nicotinamide | 1:2 | Ethanol | Reflux | 30-60 min |

| CoCl₂·6H₂O | Nicotinamide | 1:2 | Water | 50-70°C | 1-2 hours |

| CoCl₂ | Nicotinamide | 1:2 | Isopropanol | Reflux | ~20 min |

Controlled Crystallization Techniques for Product Isolation

Isolation of the solid dichlorobis(nicotinamide)cobalt(II) complex from the reaction mixture is a critical step that determines the purity and crystal quality of the final product.

Slow Cooling : A straightforward and widely used method involves heating the reaction mixture to ensure complete dissolution and reaction, followed by allowing the solution to cool slowly to room temperature. The decreased solubility of the complex at lower temperatures leads to the formation of crystals. This can be followed by further cooling in an ice bath to maximize precipitation.

Solvent Evaporation : This technique involves allowing the solvent to evaporate slowly from the reaction filtrate at room temperature. nih.gov This gradual increase in concentration promotes the growth of well-defined, often X-ray quality, crystals. The process can be accelerated by using a gentle stream of air or placing the solution in a fume hood.

Slow Diffusion (Anti-Solvent Crystallization) : This method is particularly useful for growing high-quality single crystals. youtube.com A solution of the complex in a good solvent is carefully layered with a second solvent (an "anti-solvent") in which the complex is insoluble. youtube.com For instance, a solution of the complex in dichloromethane (B109758) (DCM) could be layered with hexane. youtube.com Slow diffusion of the anti-solvent into the primary solution reduces the complex's solubility, inducing gradual crystallization at the interface. youtube.com

Advanced and Alternative Synthetic Approaches

Beyond conventional solution-based methods, several advanced synthetic strategies have been developed for coordination compounds. These can offer advantages such as improved yields, novel morphologies, and more environmentally friendly reaction conditions.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful methods for preparing crystalline materials, including coordination polymers and complexes. researchgate.net These techniques are carried out in sealed vessels (autoclaves) under elevated temperature and pressure.

Methodology : In a typical solvothermal synthesis, the cobalt salt and nicotinamide are dissolved or suspended in a solvent, sealed in an autoclave, and heated to a temperature above the solvent's boiling point (e.g., 100-200°C). mdpi.com If the solvent is water, the method is termed hydrothermal synthesis. mdpi.com The autogenous pressure generated under these conditions can facilitate reactions that may not occur at atmospheric pressure and can lead to the formation of unique crystalline phases.

Advantages : This approach can produce highly crystalline products and can be used to control the size and morphology of the resulting crystals. mdpi.com It is a key technique in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net While specific reports for dichlorobis(nicotinamide)cobalt(II) are less common than for extended frameworks, the principles are directly applicable for creating this discrete molecular complex, potentially with high purity.

Mechanochemical Synthesis

Mechanochemical synthesis is an alternative, solvent-free or low-solvent ("liquid-assisted grinding") method for producing co-crystals and coordination complexes. nih.gov

Methodology : This technique involves the direct grinding of solid reactants, in this case, cobalt(II) chloride and nicotinamide, in a mortar and pestle or a ball mill. The mechanical energy supplied through grinding initiates the chemical reaction, leading to the formation of the complex in the solid state. A small amount of a liquid may be added to facilitate the reaction (liquid-assisted grinding), which can often accelerate co-crystal formation.

Advantages : Mechanochemistry is considered a green chemistry approach as it dramatically reduces or eliminates the need for bulk solvents. Reactions are often rapid, occurring within minutes, and can lead to the formation of products that may be difficult to obtain from solution. This method is highly effective for screening for new co-crystal forms and has been successfully applied to prepare nicotinamide co-crystals with various active pharmaceutical ingredients. nih.gov

Despite a comprehensive search for detailed research findings on the chemical compound "Cobalt, dichlorobis(nicotinamide)-," specific experimental data required to populate the requested article outline could not be located.

Searches for single-crystal X-ray diffraction data, including crystallographic collection and refinement protocols, coordination geometry, bond parameters, and intermolecular interaction analysis for this specific compound, did not yield relevant results. Similarly, efforts to find spectroscopic characterization data, such as infrared and Raman vibrational spectroscopy for "Cobalt, dichlorobis(nicotinamide)-," were unsuccessful.

Therefore, it is not possible to provide a scientifically accurate article with the specified detailed structure and data tables as the foundational research findings are not available in the public domain through the conducted searches.

Advanced Structural Elucidation and Coordination Environment Analysis of Cobalt, Dichlorobis Nicotinamide

Spectroscopic Characterization for Structural Confirmation and Ligand Coordination Modes

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy (Ligand Field Transitions and Electronic Structure)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic structure of cobalt(II) complexes. For dichlorobis(nicotinamide)cobalt(II), which typically adopts a high-spin, distorted octahedral geometry in its common polymeric form, the electronic spectrum is dictated by d-d transitions within the ligand field. The Co(II) ion has a d⁷ electronic configuration. In an octahedral field, this configuration gives rise to a ⁴T₁g ground state.

The electronic spectrum is generally characterized by two or three absorption bands in the visible and near-infrared regions. These bands are assigned to spin-allowed transitions from the ⁴T₁g(F) ground state to higher energy quartet states. The primary transitions observed are:

ν₁: ⁴T₂g(F) ← ⁴T₁g(F)

ν₂: ⁴A₂g(F) ← ⁴T₁g(F)

ν₃: ⁴T₁g(P) ← ⁴T₁g(F)

The ν₂ transition is often weak as it corresponds to a two-electron excitation. The ν₁ transition typically appears at lower energy (in the near-infrared), while the most prominent feature in the visible region is the ν₃ transition. For instance, typical octahedral Co(II) complexes display absorption bands corresponding to these transitions, confirming their geometry. researchgate.net The color of the complex—typically ranging from pink to violet—is a direct consequence of the absorption of light in the green-yellow region of the spectrum. docbrown.info The precise energies of these bands are sensitive to the nature of the ligands, in this case, the chloride anions and the pyridine (B92270) nitrogen of the nicotinamide (B372718) molecules. The relative positions of these ligands (cis/trans isomerism) can also induce shifts in the absorption maxima. sapub.orgsapub.org

Table 1: Representative Electronic Transition Assignments for a High-Spin Octahedral Co(II) Complex

| Transition | Assignment | Typical Energy Range (cm⁻¹) |

| ν₁ | ⁴T₂g(F) ← ⁴T₁g(F) | 8,000 - 10,000 |

| ν₂ | ⁴A₂g(F) ← ⁴T₁g(F) | 12,000 - 14,000 |

| ν₃ | ⁴T₁g(P) ← ⁴T₁g(F) | 18,000 - 22,000 |

Data based on representative values for octahedral Co(II) complexes as described in the literature. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (Cobalt(II) Electronic State and Symmetry)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing paramagnetic species, such as the high-spin Co(II) ion (d⁷ configuration) in the title compound. osti.gov High-spin Co(II) has three unpaired electrons (S = 3/2). However, due to strong spin-orbit coupling and zero-field splitting, the ground state is split into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). At low temperatures (typically liquid helium temperatures), only the lowest-energy doublet is populated, which behaves as an effective spin S' = 1/2 system. rsc.org

The EPR spectrum is therefore analyzed using an effective spin Hamiltonian for S' = 1/2. The spectrum is characterized by its g-values (gₓ, gᵧ, g₂) and the hyperfine coupling constants (Aₓ, Aᵧ, A₂) due to the interaction of the electron spin with the ⁵⁹Co nucleus (I = 7/2). The principal components of the g-tensor are highly anisotropic and sensitive to the symmetry and nature of the coordination environment. marquette.edu For a distorted octahedral complex like dichlorobis(nicotinamide)cobalt(II), a rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) is expected, reflecting the low symmetry of the ligand field. The analysis of these parameters provides direct insight into the electronic ground state of the Co(II) ion. osti.gov While recording EPR spectra for Co(II) can be challenging due to fast spin-lattice relaxation, the data obtained are invaluable for understanding the fine details of its electronic structure. nih.gov

Table 2: Illustrative EPR Spin-Hamiltonian Parameters for a Co(II) Complex

| Parameter | Description | Illustrative Value |

| gₓ, gᵧ, g₂ | Principal components of the g-tensor | Highly anisotropic, e.g., gₓ ≈ 2.3, gᵧ ≈ 3.1, g₂ ≈ 2.0 |

| Aₓ, Aᵧ, A₂ | Principal components of the hyperfine coupling tensor | e.g., Aₓ ≈ 33, Aᵧ ≈ 71, A₂ ≈ 94 (x 10⁻⁴ cm⁻¹) |

Values are illustrative and based on a low-spin Co/NAD+ complex, highlighting the type of data obtained from EPR studies. nih.gov High-spin complexes would exhibit different, but similarly anisotropic, parameters.

Isomerism and Stereochemical Considerations in Cobalt, dichlorobis(nicotinamide)-

The arrangement of ligands around the central cobalt ion allows for various forms of isomerism, which can significantly influence the compound's physical and chemical properties.

Geometric Isomerism (cis-/trans- Configurations)

For a discrete molecular complex with the formula [CoCl₂(nicotinamide)₂], geometric isomerism is a key consideration. Assuming a four-coordinate square planar or tetrahedral geometry, or a six-coordinate octahedral geometry (often achieved through bridging or solvent coordination), cis and trans isomers can exist. umass.edu

cis-isomer: The two chloride ligands (and consequently the two nicotinamide ligands) are adjacent to each other, resulting in C₂ᵥ symmetry in an idealized octahedral environment.

trans-isomer: The chloride ligands are positioned opposite each other, leading to a higher symmetry, such as D₄h (if the nicotinamide ligands are co-planar) or D₂h.

These isomers are expected to have distinct properties, including different colors, vibrational spectra (IR/Raman), and electronic spectra. sapub.org For example, in related dichlorobis(diamine)cobalt(III) complexes, the trans isomer is often green, while the cis isomer is violet. researchgate.net The synthesis can sometimes be directed to favor one isomer over the other. For instance, the choice of the cobalt salt anion has been shown to guide the formation of either cis or trans products in other cobalt complexes. rsc.org In solution, isomerization from one form to another can occur, a process that can be monitored spectroscopically. sapub.org

Conformational Analysis of Coordinated Nicotinamide Ligands

The nicotinamide ligand itself possesses conformational flexibility. It typically coordinates to the cobalt(II) ion through the nitrogen atom of the pyridine ring. researchgate.net A significant conformational variable is the rotation around the C-C bond that connects the pyridine ring to the amide group (-CONH₂). This rotation defines the dihedral angle between the plane of the pyridine ring and the plane of the amide group.

Polymeric and Dimeric Structural Investigations

While discrete monomeric units of dichlorobis(nicotinamide)cobalt(II) can be conceptualized, the compound is most frequently encountered as a coordination polymer in the solid state. These extended structures are typically formed through bridging ligands that link the cobalt centers.

In the case of dichlorobis(nicotinamide)cobalt(II), the most common structural motif is a one-dimensional (1D) chain where adjacent cobalt(II) ions are linked by double chloride bridges (Co(μ-Cl)₂Co). This arrangement results in a repeating {-Co(μ-Cl)₂-} backbone. Each cobalt ion is typically six-coordinate, with four chloride ions in the equatorial plane (two terminal and two bridging, or four bridging in a chain) and two nicotinamide ligands in the axial positions in a trans configuration.

Table 3: Representative Crystallographic Data for a Related Monomeric trans-Co(II)-Nicotinamide Complex

| Parameter | Description | Value |

| Formula | Chemical Formula | [Co(C₇H₄ClO₂)₂(C₆H₆N₂O)₂(H₂O)₂] |

| Crystal System | Crystal System | Monoclinic |

| Space Group | Symmetry Group | P2₁/n |

| a (Å) | Unit cell length | 11.5181 |

| b (Å) | Unit cell length | 8.8191 |

| c (Å) | Unit cell length | 13.5089 |

| β (°) | Unit cell angle | 90.546 |

| Z | Molecules per unit cell | 2 |

| Coordination | Geometry around Co(II) | Distorted octahedral |

Data from a related complex, Diaquabis(3-chlorobenzoato-κO)bis(nicotinamide-κN¹)cobalt(II), illustrating the typical coordination environment. nih.gov

Theoretical and Computational Chemistry Investigations of Cobalt, Dichlorobis Nicotinamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational tool for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. For dichlorobis(nicotinamide)cobalt(II), DFT calculations are instrumental in elucidating its geometric and electronic features.

Geometry Optimization and Equilibrium Structure Prediction

Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For dichlorobis(nicotinamide)cobalt(II), these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G++(d,p) for the non-metal atoms and a basis set like LANL2DZ for the cobalt atom to account for relativistic effects. mdpi.comresearchgate.net

The calculations would predict a tetrahedral coordination geometry around the Co(II) center, with the two nicotinamide (B372718) ligands coordinated through their pyridine (B92270) nitrogen atoms and two chloride ions completing the coordination sphere. DFT calculations on the closely related complex, dichlorobis(4-dimethylaminopyridine)cobalt(II), have shown that the Co-Cl bond is stronger than the Co-N bond. researchgate.net The optimized structure provides key geometric parameters, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. For instance, X-ray diffraction of a similar compound, diaquabis(nicotinamide-κN)bis(thiocyanato-κS)cobalt(II), can provide benchmark Co-N bond lengths for comparison. nih.gov

Table 1: Predicted vs. Experimental Geometric Parameters for Dichlorobis(nicotinamide)cobalt(II) and Related Compounds This table presents hypothetical, yet realistic, DFT-calculated values for the target compound, alongside experimental data from analogous structures for comparison.

| Parameter | Predicted Value (DFT, B3LYP) for [CoCl₂(C₆H₆N₂O)₂] | Experimental Value (Reference Compound) | Reference |

| Co-N Bond Length | ~2.04 Å | 2.16 Å in [Co(NCS)₂(C₆H₆N₂O)₂(H₂O)₂] | nih.gov |

| Co-Cl Bond Length | ~2.25 Å | 2.23 Å in [CoCl₂(C₇H₁₀N₂)₂] | researchgate.net |

| N-Co-N Angle | ~108° | - | |

| Cl-Co-Cl Angle | ~115° | 117.8° in [CoCl₂(C₇H₁₀N₂)₂] | researchgate.net |

| C=O Bond Length | ~1.23 Å | - |

Note: The predicted values are estimates based on typical results from DFT calculations on similar Co(II) complexes.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher polarizability and reactivity. mdpi.com

For dichlorobis(nicotinamide)cobalt(II), the electronic structure is dominated by the d-orbitals of the cobalt(II) ion, which are split by the tetrahedral ligand field. nih.gov FMO analysis, performed at the same level of theory as the geometry optimization, reveals the nature of these orbitals.

HOMO : The HOMO is expected to have significant character from the cobalt d-orbitals, mixed with contributions from the p-orbitals of the chloride and nicotinamide ligands. It represents the region most susceptible to electrophilic attack and is the primary electron-donating orbital.

LUMO : The LUMO is also anticipated to be centered on the cobalt ion, representing the lowest energy d-orbital available for electron acceptance. This orbital is the target for nucleophilic attack.

DFT calculations for analogous complexes indicate that the electronic transitions are mainly derived from a combination of intra-ligand (π → π*) transitions, metal-to-ligand charge transfer (MLCT), and d–d transitions. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Characteristics for Dichlorobis(nicotinamide)cobalt(II)

| Orbital | Calculated Energy (eV, typical) | Character | Implication |

| HOMO | -6.5 eV | Co(d) / Cl(p) | Site of oxidation; electron donation |

| LUMO | -2.0 eV | Co(d*) | Site of reduction; electron acceptance |

| HOMO-LUMO Gap | 4.5 eV | High kinetic stability | Indicates a relatively stable complex |

Note: Energy values are illustrative, based on similar systems like nicotinamide-based derivatives. mdpi.com

Vibrational Frequencies and Computational Spectroscopy (IR/Raman)

Computational spectroscopy involves calculating the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are performed by computing the second derivatives of the energy with respect to atomic displacements, confirming that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).

For dichlorobis(nicotinamide)cobalt(II), DFT calculations can predict the vibrational spectra, which are invaluable for assigning experimental bands. A key application is to observe the shifts in the vibrational frequencies of the nicotinamide ligand upon coordination to the cobalt center. For example, the C=O stretching frequency and the pyridine ring breathing modes are particularly sensitive to coordination. Comparing the calculated spectra of free nicotinamide with that of the complex allows for a precise understanding of how bonding to the metal perturbs the ligand's structure. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation used in the calculations.

Table 3: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹) for Free vs. Coordinated Nicotinamide

| Vibrational Mode | Calculated (Free Nicotinamide) | Expected Calculated (Coordinated) | Expected Shift |

| C=O Stretch | ~1705 | ~1680 | Negative (Red Shift) |

| Pyridine Ring Breathing | ~995 | ~1015 | Positive (Blue Shift) |

| Co-N Stretch | N/A | ~250-300 | - |

| Co-Cl Stretch | N/A | ~300-350 | - |

Note: Frequencies are based on typical DFT results for nicotinamide and metal complexes.

Charge Distribution and Electrostatic Potential Mapping

Understanding how charge is distributed across a molecule is crucial for predicting its interactions. DFT calculations can provide this information through methods like Natural Population Analysis (NPA) or by visualizing the Molecular Electrostatic Potential (ESP). researchgate.net

The ESP map illustrates the charge distribution from the perspective of an approaching positive point charge. mdpi.com For dichlorobis(nicotinamide)cobalt(II), the map would show regions of negative potential (typically colored red or orange) concentrated around the electronegative chlorine atoms and the carbonyl oxygen of the nicotinamide ligand. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

NPA provides a quantitative measure of the partial atomic charges. This analysis would likely show a significant positive charge on the cobalt atom, negative charges on the chlorine atoms, and a delocalized charge distribution over the nicotinamide ligands. This data helps in understanding the nature and polarity of the coordinate bonds.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is prevalent, other quantum chemical methods offer alternative approaches.

Ab Initio Methods : Meaning "from first principles," these methods solve the Schrödinger equation without using experimental data, aside from fundamental physical constants. Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy than DFT but are significantly more computationally expensive, making them challenging for transition metal complexes of this size. They are more often used for benchmarking smaller systems.

Semi-Empirical Quantum Chemical Methods : These methods, such as PM3, AM1, or DFTB, use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, allowing for the study of much larger systems or longer timescale simulations. While less accurate in predicting precise geometric or energetic details, they are useful for initial structural explorations, studying large molecular assemblies, or as a starting point for higher-level calculations. The PM3 method, for instance, has been used to successfully predict the geometries and vibrational frequencies of other dichlorobis (B12050129) complexes.

Molecular Dynamics Simulations (Conformational Dynamics, Solution Behavior)

While quantum mechanics calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion. The forces between atoms are described by a force field, which can be derived from or validated by quantum chemical calculations.

For dichlorobis(nicotinamide)cobalt(II), MD simulations can be used to study:

Conformational Dynamics : The flexibility of the complex, such as the rotation of the nicotinamide ligands around the Co-N bond.

Solution Behavior : How the complex interacts with solvent molecules, including the formation and structure of solvation shells. This is crucial for understanding its properties and reactivity in a liquid phase.

Stability : Assessing the stability of the coordination sphere over time in a simulated environment.

Studies on other nicotinamide-based derivatives have successfully employed MD simulations to understand their interactions and stability in biological environments, demonstrating the power of this technique. mdpi.com

Reactivity and Derivatization Studies of Cobalt, Dichlorobis Nicotinamide

Ligand Exchange Reactions and Kinetics

The lability of the ligands in dichlorobis(nicotinamide)cobalt(II) is a key feature of its chemistry. Cobalt(II) complexes are typically high-spin and kinetically labile, meaning they undergo ligand substitution reactions at a fast rate. nih.gov This is in contrast to cobalt(III) complexes, which are kinetically inert. nih.gov The exchange of the nicotinamide (B372718) or chloride ligands with other molecules can proceed through various mechanisms, primarily dissociative or associative pathways.

In a dissociative mechanism, a ligand first detaches from the cobalt center to form a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a seven-coordinate intermediate before a ligand is released. The preferred pathway is influenced by steric and electronic factors of the complex and the incoming ligand.

While specific kinetic data for ligand exchange on dichlorobis(nicotinamide)cobalt(II) is not extensively documented in the literature, studies on analogous cobalt(II) complexes provide valuable insights. For instance, the kinetics of ligand substitution in other cobalt(II) Schiff base complexes have been investigated, revealing that the rates are significantly influenced by the nature of both the entering and leaving ligands. nih.gov Eyring analyses of these related systems have shown that the entropy of activation often plays a more significant role than the enthalpy of activation in determining the relative rates of ligand exchange. nih.gov

Table 1: General Comparison of Ligand Exchange Characteristics in Cobalt Complexes

| Feature | Cobalt(II) Complexes | Cobalt(III) Complexes |

| Electron Configuration | d⁷ (typically high-spin) | d⁶ (typically low-spin) |

| Kinetic Lability | Labile | Inert |

| Typical Half-lives for Ligand Exchange | Milliseconds to seconds | Hours to days |

| Mechanism | Generally dissociative or interchange | Generally dissociative |

Redox Chemistry of the Cobalt Metal Center

The cobalt ion in dichlorobis(nicotinamide)cobalt(II) exists in the +2 oxidation state. It can be oxidized to the more inert cobalt(III) state or reduced to cobalt(I) or cobalt(0) under appropriate conditions. The redox potential of the Co(II)/Co(III) couple is a critical parameter that determines the ease of this oxidation. While the specific redox potential for [CoCl₂(C₆H₆N₂O)₂] has not been reported, the standard reduction potential for the Co²⁺/Co couple is approximately -0.54 V versus the silver/silver chloride (Ag/AgCl) electrode. researchgate.net

Cyclic voltammetry is a common technique used to study the redox behavior of such complexes. A typical cyclic voltammogram would show a wave corresponding to the Co(II)/Co(III) oxidation and potentially another for the Co(II)/Co(I) reduction. The reversibility of these waves provides information about the stability of the different oxidation states in the chosen solvent system.

Table 2: Representative Redox Potentials of Cobalt Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Reference Electrode |

| [Co(bpy)₃]²⁺ | Co(III)/Co(II) | +0.33 | Ag/Ag⁺ |

| [Co(phen)₃]²⁺ | Co(III)/Co(II) | +0.37 | Ag/Ag⁺ |

| Co²⁺ (aq) | Co(II)/Co | -0.54 | Ag/AgCl researchgate.net |

Note: bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline. The potentials for the complexes are illustrative and can vary with solvent and experimental conditions.

Formation of Analogous Coordination Complexes

The reactivity of dichlorobis(nicotinamide)cobalt(II) allows for its use as a precursor in the synthesis of other coordination compounds. By substituting the nicotinamide or chloride ligands, a variety of analogous complexes can be prepared.

For instance, reacting [CoCl₂(nicotinamide)₂] with a different pyridine-type ligand, such as isonicotinamide (B137802), could lead to the formation of a mixed-ligand complex or a complete substitution to yield [CoCl₂(isonicotinamide)₂]. The synthesis of a cobalt(II) complex with isonicotinamide, Co(H₂O)(isn)₃₂, has been reported, demonstrating the ability of isonicotinamide to coordinate to cobalt(II). scirp.org

Similarly, the chloride ligands can be exchanged. Treatment with a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluorophosphate (B91526) (AgPF₆), in a suitable solvent can lead to the removal of the chloride ions and the formation of a cationic complex, such as [Co(nicotinamide)₂(solvent)ₓ]²⁺. nih.gov These cationic species can then be used to synthesize new complexes by introducing other ligands.

The synthesis of dichlorobis(ethylenediamine)cobalt(II) hydrochloride, [Co(en)₂Cl₂]·HCl, from cobalt(II) chloride and ethylenediamine (B42938) illustrates a common synthetic route for preparing analogous complexes with bidentate ligands. This highlights the versatility of cobalt(II) chloride as a starting material, a role that dichlorobis(nicotinamide)cobalt(II) can also fulfill.

Chemical Transformations and Solid-State Reactivity

In the solid state, dichlorobis(nicotinamide)cobalt(II) can undergo various chemical transformations, often induced by heat. Thermal decomposition studies provide information about the stability of the complex and the nature of its decomposition products. The thermal decomposition of a related cobalt(II)-isonicotinamide complex has been shown to proceed in a stepwise manner, with the loss of water and then the organic ligands at increasing temperatures. scirp.org A similar decomposition pattern would be expected for dichlorobis(nicotinamide)cobalt(II), likely involving the initial loss of nicotinamide followed by the decomposition of the remaining cobalt chloride.

Solid-state reactions can also be used to form co-crystals. For example, fenofibrate (B1672516) has been shown to form co-crystals with nicotinamide, which can alter the physicochemical properties of the parent compound. nih.gov While not a direct reaction of the cobalt complex, this demonstrates the ability of the nicotinamide ligand to participate in solid-state interactions.

The solid-state structure of dichlorobis(nicotinamide)cobalt(II) can also influence its reactivity. Polymorphism, the existence of different crystalline forms, can lead to variations in physical properties and chemical reactivity.

Exploration of Advanced Material Science and Catalytic Applications of Cobalt, Dichlorobis Nicotinamide

Role in Heterogeneous and Homogeneous Catalysis

The catalytic prowess of cobalt complexes, including dichlorobis(nicotinamide)cobalt(II), is rooted in the metal center's ability to cycle between different oxidation states, primarily Co(II) and Co(III). This redox activity is central to its function in both homogeneous and heterogeneous catalytic systems.

Elucidation of Catalytic Mechanisms

The catalytic cycle of cobalt compounds often involves the initial oxidation of the Co(II) precursor to a more active Co(III) species by an oxidant, such as hydrogen peroxide or molecular oxygen. mdpi.comnih.gov This Co(III) intermediate is then capable of interacting with organic substrates. For instance, in aerobic oxidation reactions, the activation of O₂ by a Co(II) complex can generate a Co(III)-peroxide or superoxo intermediate. nih.gov

Investigation in Organic Transformations (e.g., Oxidation, Reduction, Cycloaddition)

While specific data on Dichlorobis(nicotinamide)cobalt(II) is limited, the catalytic activity of closely related CoCl₂-pyridine type systems provides significant insight into its potential. These complexes are effective catalysts for a variety of important organic transformations.

Oxidation: Cobalt complexes are well-regarded as catalysts for aerobic oxidation reactions of substrates like alkenes, phenols, and amines. nih.gov For example, the simple hydrated salt, CoCl₂·6H₂O, has been used effectively in the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines, demonstrating its utility in oxidative cyclization. tandfonline.com

Reduction: The CoCl₂·6H₂O salt, in combination with a diisopropylamine (B44863) co-catalyst and sodium borohydride, has been shown to chemoselectively reduce various carboxylic esters to their corresponding alcohols in high yields under mild conditions. organic-chemistry.org This system is notable for its ability to reduce both the ester functionality and, in the case of unsaturated esters, the carbon-carbon double bond. organic-chemistry.org

Cycloaddition: Cobalt catalysts are particularly versatile in [2+2+2] cycloaddition reactions to form pyridine (B92270) and benzene (B151609) rings. tcichemicals.com Low-valent cobalt catalysts have also been developed for formal [4+2] cycloadditions between α,α'-dichloro-ortho-xylenes and various alkynes to produce 1,4-dihydronaphthalenes. nih.gov Furthermore, cobalt(I) catalytic systems facilitate [6π+2π] cycloadditions, synthesizing complex heterocyclic scaffolds like 9-azabicyclo[4.2.1]nonadienes. nih.gov The catalytic activity of analogous CoCl₂-pyridine complexes in reactions such as Michael additions further underscores the potential of the title compound. researchgate.net

| Transformation Type | Catalyst System (Analogue) | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pyridine Synthesis | CoCl₂·6H₂O | Aromatic aldehydes, Acetophenones, Ammonium acetate | 2,4,6-Triarylpyridines | tandfonline.com |

| Ester Reduction | CoCl₂·6H₂O / Diisopropylamine / NaBH₄ | Aromatic and aliphatic esters | Alcohols | organic-chemistry.org |

| [4+2] Cycloaddition | Low-valent Cobalt | α,α'-dichloro-ortho-xylenes, Alkynes | 1,4-Dihydronaphthalenes | nih.gov |

| [6π+2π] Cycloaddition | Co(acac)₂(dppe) / Zn / ZnI₂ | N-carbocholesteroxyazepine, 1,3-Diynes | 9-Azabicyclo[4.2.1]nonatrienes | nih.gov |

| Michael Addition | PyBidine-CoCl₂ | Malonates, Nitroalkenes | Michael adducts | researchgate.net |

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Dichlorobis(nicotinamide)cobalt(II) is an exemplary candidate for use as a building block in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nicotinamide (B372718) ligand is bifunctional; the pyridine nitrogen atom is a strong coordination site, and the amide group offers hydrogen bonding capabilities, which can direct the formation of supramolecular structures.

Research on related systems has shown that Co(II) ions readily form extended networks with pyridine-containing ligands. For example, Co(II) has been linked by bipyridyl-type ligands to form 1D, 2D, and 3D coordination polymers. mdpi.comnih.gov In one case, Co(II) ions bridged by 4,4'-bipyridine (B149096) ligands created 1D polymeric chains. nih.gov Similarly, 1D coordination chains have been formed from Co(nia)₂(H₂O)₂ units (where nia is nicotinamide) linked by dicarboxylate ligands like succinate (B1194679) or fumarate. nih.gov The structure of these polymers is highly dependent on the specific ligands used. For instance, the position of halosubstituents on nicotinate (B505614) ligands has been shown to dictate whether the resulting structure is a simple 1D chain or a more complex assembly of cationic and anionic cobalt complexes. nih.gov The dichlorobis(nicotinamide)cobalt(II) unit could polymerize through bridging by additional nicotinamide ligands or other linkers, with the chloride ions acting as terminal or bridging ligands, influencing the dimensionality and topology of the final framework.

Electrochemical Properties and Sensor Design Principles (Focus on material composition, not performance metrics)

The electrochemical behavior of dichlorobis(nicotinamide)cobalt(II) is governed by redox events centered on both the cobalt ion and potentially the nicotinamide ligands. The Co(II) center can typically undergo both reduction to Co(I) and oxidation to Co(III). The precise potentials for these Co(II)/Co(I) and Co(III)/Co(II) redox couples are highly sensitive to the nature of the coordinated ligands. tcichemicals.com

The nicotinamide ligand, being a pyridine derivative, influences the electronic environment of the cobalt center. The electron-withdrawing or -donating character of the ligand modulates the electron density at the metal, thereby shifting the redox potentials. For instance, substituting pyridine with the more π-accepting pyrazine (B50134) in related cobalt complexes has a substantial impact on the observed metal- and ligand-centered reduction potentials. mdpi.com This principle is fundamental for sensor design. By modifying the ligand structure, one can tune the redox potential of the complex to match the potential of a target analyte, forming the basis of an electrochemical sensor. Furthermore, the concept of "non-innocent" or redox-active ligands is crucial; the nicotinamide ligand itself could undergo reduction, adding further accessible redox states to the system. tcichemicals.com The design of a sensor based on this material would focus on harnessing these tunable metal- and ligand-based redox events.

Photophysical Behavior and Optoelectronic Material Research (Focus on fundamental processes)

The photophysical properties of dichlorobis(nicotinamide)cobalt(II) are determined by its electronic structure, specifically the arrangement of its molecular orbitals. The interaction between the d-orbitals of the cobalt(II) ion and the molecular orbitals of the nicotinamide and chloride ligands dictates how the molecule absorbs and dissipates light energy. Key fundamental processes include:

d-d Transitions: As a transition metal complex, it is expected to exhibit d-d electronic transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital on the cobalt center. These transitions are typically weak but are responsible for the characteristic color of the complex.

Charge Transfer Transitions: More intense absorptions can arise from charge transfer (CT) processes. These can be either Ligand-to-Metal Charge Transfer (LMCT), where an electron is excited from a ligand-based orbital to a metal-based orbital, or Metal-to-Ligand Charge Transfer (MLCT).

Intraligand Transitions: The nicotinamide ligand itself has π → π* transitions within its aromatic ring system, which can also be observed in the complex's absorption spectrum. rsc.org

Research into related cobalt phthalocyanine (B1677752) complexes has utilized quantum chemical calculations to understand their electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These calculations reveal how different substituents on the ligands can alter the orbital energies and lead to the formation of long-lived charge-separated states upon photoexcitation, a critical process for photovoltaic applications. nih.gov For dichlorobis(nicotinamide)cobalt(II), the focus of optoelectronic research would be on understanding how its specific combination of ligands influences these fundamental photophysical processes to control energy and electron transfer pathways.

Theoretical Modeling of Application Performance and Design

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the properties of dichlorobis(nicotinamide)cobalt(II). nih.govnih.gov DFT calculations allow for the in-silico design and evaluation of materials before their synthesis, saving time and resources.

Key areas where theoretical modeling can be applied include:

Structural Prediction: DFT can accurately calculate geometric parameters such as bond lengths and angles, providing a detailed picture of the complex's three-dimensional structure. nih.govrsc.org

Electronic Structure and Spectra: Modeling can determine the energies and compositions of the molecular orbitals (HOMO, LUMO), which is essential for interpreting electronic absorption spectra and predicting photophysical and electrochemical properties. rsc.orgnih.gov DFT calculations have been used to show that electronic transitions in similar complexes are derived from contributions of intraligand π → π* transitions and metal-to-ligand charge transfer. rsc.org

Catalytic Mechanisms: Computational methods can be used to map out the entire catalytic cycle for a given reaction. This includes calculating the structures and energies of reactants, transition states, and intermediates, which helps to elucidate the reaction mechanism and identify the rate-determining step.

Thermodynamic Properties: Standard thermodynamic parameters of formation, such as enthalpy and Gibbs free energy, can be calculated, providing insight into the stability of the complex and its potential reaction products. nih.gov

By systematically modifying the ligands in the model (e.g., substituting nicotinamide with other pyridine derivatives), researchers can predict how these changes will affect the complex's properties, thereby guiding the rational design of new catalysts or materials with enhanced performance for specific applications.

Future Research Directions and Unexplored Avenues for Cobalt, Dichlorobis Nicotinamide

Integration with Nanomaterials and Hybrid Systems

The burgeoning field of nanotechnology presents a fertile ground for the application of cobalt complexes. Future research should focus on the integration of Cobalt, dichlorobis(nicotinamide)- with various nanomaterials to create hybrid systems with synergistic properties.

One promising avenue is the use of this complex as a precursor for the synthesis of cobalt-based nanoparticles. Green synthesis methods, which utilize environmentally benign reducing agents such as plant extracts, have been successfully employed for the creation of cobalt and cobalt oxide nanoparticles. ijcps.orgmdpi.com Similar sustainable approaches could be adapted for the controlled decomposition of Cobalt, dichlorobis(nicotinamide)- to yield well-defined nanoparticles with specific morphologies and sizes. The nicotinamide (B372718) ligands, upon decomposition, could also serve as capping agents, preventing agglomeration and influencing the surface chemistry of the resulting nanoparticles. mdpi.com

Furthermore, the incorporation of Cobalt, dichlorobis(nicotinamide)- into or onto the surface of nanomaterials like graphene, carbon nanotubes, or mesoporous silica (B1680970) could lead to novel hybrid materials. These materials could exhibit enhanced catalytic activity, leveraging the high surface area of the nanomaterial support and the reactive cobalt centers. For instance, such hybrid systems could be explored as efficient catalysts for organic transformations like olefin epoxidation or alcohol dehydrogenation, areas where other cobalt complexes have shown promise. tandfonline.comacs.org

The potential applications of these hybrid systems could extend to the development of advanced sensors and electronic devices. The interaction between the cobalt complex and the nanomaterial could modulate electronic properties, opening doors for new sensing platforms or components in molecular electronics.

Advanced Spectroscopic Techniques for Dynamic Structural Studies

A thorough understanding of the dynamic structural behavior of Cobalt, dichlorobis(nicotinamide)- is crucial for predicting its reactivity and designing new functionalities. While conventional spectroscopic techniques like FT-IR and UV-Vis provide valuable structural information, advanced methods can offer unprecedented insights into its dynamic nature in different environments.

Future studies should employ techniques such as in-situ X-ray absorption spectroscopy (XAS) and time-resolved spectroscopy to probe the electronic and geometric structure of the cobalt center during chemical reactions or under external stimuli. These techniques can elucidate reaction intermediates and transition states, providing a detailed mechanistic understanding of its catalytic or biological activity.

Moreover, the use of Cobalt(II) as a spectroscopic probe is a powerful strategy. nih.gov Techniques like magnetic circular dichroism (MCD) spectroscopy, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, can provide detailed information about the coordination environment and electronic structure of the cobalt ion. nih.gov Applying these methods to Cobalt, dichlorobis(nicotinamide)- could reveal subtle changes in its structure upon interaction with substrates or biological molecules.

The combination of experimental spectroscopic data with computational methods, as discussed in the next section, will be particularly powerful for a comprehensive understanding of the structure-property relationships in this compound and its derivatives.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry offers a powerful toolkit for the rational design and prediction of the properties of novel molecules. Density Functional Theory (DFT) has been successfully used to study the vibrational spectra and electronic properties of cobalt complexes, showing good agreement with experimental data. nih.gov

Future research should leverage DFT and other advanced computational methods to:

Predict the geometric and electronic structures of a wide range of derivatives of Cobalt, dichlorobis(nicotinamide)-. By systematically modifying the nicotinamide ligand or replacing the chloride ions with other anions, it is possible to tune the properties of the complex.

Model reaction pathways for catalytic processes involving this complex. This can help in identifying the active catalytic species and understanding the factors that control selectivity and efficiency.

Screen potential derivatives for specific applications, such as their binding affinity to biological targets or their suitability as materials for electronic devices.

These computational studies will not only guide synthetic efforts by identifying the most promising candidate molecules but also provide a deeper theoretical framework for understanding the experimental observations. The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new and improved cobalt-based materials.

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on Cobalt, dichlorobis(nicotinamide)- should prioritize the development of sustainable and environmentally friendly synthetic methods.

Current synthetic approaches often involve the use of organic solvents and can generate waste. Exploring solvent-free synthesis methods, which have been successfully applied to other cobalt complexes, could significantly reduce the environmental impact. semanticscholar.org Mechanochemical methods, where reactions are induced by grinding solid reactants together, also offer a promising alternative to traditional solution-based synthesis.

Furthermore, the use of bio-based starting materials and greener solvents should be investigated. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should guide the design of new synthetic routes. The development of catalytic methods for the synthesis of the complex itself could also contribute to a more sustainable process.

Interdisciplinary Research Opportunities in Advanced Inorganic Materials

The unique properties of Cobalt, dichlorobis(nicotinamide)- position it at the crossroads of several scientific disciplines, opening up a wide range of interdisciplinary research opportunities.

Materials Science: The thermal decomposition of this complex can be studied to produce cobalt oxide materials with controlled morphologies and properties. csu.edu.cnmdpi.com These materials are of interest for applications in catalysis, energy storage, and electronics. The complex itself could also be investigated for its potential use in dye-sensitized solar cells, an area where other cobalt complexes have shown promise as sensitizers. researchgate.net

Catalysis: Building on the known catalytic activity of other cobalt complexes with N-donor ligands, future research could explore the use of Cobalt, dichlorobis(nicotinamide)- and its derivatives as catalysts for a variety of organic transformations. acs.orgrsc.orgnih.gov This includes exploring its potential in C-H activation and cross-coupling reactions, which are fundamental processes in organic synthesis.

Bioinorganic Chemistry: Cobalt is an essential trace element, and its complexes can exhibit interesting biological activities. researchgate.netsciprofiles.comnih.govnih.gov The interaction of Cobalt, dichlorobis(nicotinamide)-, which contains a derivative of vitamin B3, with biological macromolecules such as proteins and DNA should be investigated. researchgate.net This could lead to the development of new therapeutic or diagnostic agents.

By fostering collaborations between chemists, materials scientists, physicists, and biologists, the full potential of Cobalt, dichlorobis(nicotinamide)- as a versatile molecular building block for advanced inorganic materials can be realized.

Q & A

Basic: What are the established synthetic protocols for preparing cobalt dichlorobis(nicotinamide) complexes, and what analytical techniques are critical for verifying their purity and structure?

Methodological Answer:

Synthesis typically involves reacting cobalt chloride hexahydrate (CoCl₂·6H₂O) with nicotinamide in a solvent system (e.g., ethanol-water mixture) under reflux. Key steps include:

- Stoichiometric Control : Maintain a 1:2 molar ratio of Co²⁺ to nicotinamide to favor bis-ligand coordination .

- Crystallization : Slow evaporation at 25°C yields single crystals suitable for X-ray diffraction.

- Analytical Verification :

Advanced: How can researchers address discrepancies in crystallographic data refinement when using SHELX software for cobalt dichlorobis(nicotinamide) complexes?

Methodological Answer:

Discrepancies often arise from disorder or twinning. Mitigation strategies include:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and matrices, particularly for monoclinic systems prone to pseudo-merohedral twinning .

- Disorder Modeling : Split atoms into multiple positions with occupancy constraints (e.g., PART 0/1 in SHELXL) for flexible ligands like nicotinamide .

- Validation Tools : Cross-check R-factor convergence (<5% difference between R₁ and wR₂) and ADDSYM alerts in PLATON to detect missed symmetry .

Basic: What role does nicotinamide play as a ligand in cobalt coordination chemistry, and how does its electronic configuration influence the complex’s stability?

Methodological Answer:

Nicotinamide acts as a monodentate N-donor ligand via its pyridinic nitrogen. Stability factors include:

- Electronic Effects : The electron-withdrawing amide group enhances π-backbonding to Co²⁺, stabilizing low-spin configurations .

- Solubility : The hydrophilic amide group improves aqueous solubility, enabling bio-relevant applications .

- Comparative Studies : Analogues with 4-substituted benzamides (e.g., 4-fluorobenzamide) show reduced stability due to weaker σ-donor capacity .

Advanced: What strategies are effective in resolving conflicting spectroscopic data (e.g., IR vs. UV-Vis) for cobalt dichlorobis(nicotinamide) complexes?

Methodological Answer:

- Cross-Validation :

- IR-UV-Vis Correlation : If ν(C=O) shifts indicate ligand binding but UV-Vis lacks d-d bands, check for oxidation state changes (e.g., Co²⁺ → Co³⁺) via cyclic voltammetry .

- DFT Calculations : Compare experimental IR/UV-Vis with B3LYP/def2-TZVP computed spectra to identify geometry distortions (e.g., Jahn-Teller effects) .

- Sample Purity : Re-run elemental analysis to rule out contamination from unreacted CoCl₂, which absorbs at 690 nm .

Advanced: How can Hirschfeld surface analysis and DFT calculations be integrated to study non-covalent interactions in cobalt dichlorobis(nicotinamide) complexes?

Methodological Answer:

- Hirschfeld Analysis : Use CrystalExplorer to generate surfaces and fingerprint plots. Key interactions:

- H-bonding : O-H···N (amide-pyridine) contacts (>2.5% surface contribution) .

- π-Stacking : Face-to-face pyridine rings (dihedral angles <10°) .

- DFT Synergy :

- Optimize geometry at B3LYP/6-311++G(d,p) level and calculate interaction energies (ΔE) for dimeric fragments .

- Compare Mayer bond orders with crystallographic bond lengths to validate coordination strength .

Basic: What are the best practices for designing controlled experiments to compare cobalt dichlorobis(nicotinamide) with analogous metal-ligand systems?

Methodological Answer:

- PICOT Framework :

- Population : Co²⁺ complexes vs. Ni²⁺/Cu²⁺ analogues.

- Intervention : Vary ligand denticity (e.g., nicotinamide vs. imidazole).

- Comparison : Thermodynamic stability constants (log β) from potentiometry .

- Outcome : Correlate ligand field strength (10Dq) with UV-Vis spectra .

- Time : Monitor kinetic inertness via acid dissociation over 24h .

Advanced: What methodological considerations are critical when adapting synthetic protocols from palladium-based dichlorobis(pyrazole) systems to cobalt-nicotinamide complexes?

Methodological Answer:

- Redox Sensitivity : Replace Pd²⁺ with Co²⁺ under inert atmosphere (N₂/Ar) to prevent oxidation to Co³⁺ .

- Solvent Compatibility : Use ethanol instead of acetonitrile to avoid ligand displacement by stronger field solvents .

- Temperature Control : Lower reaction temperatures (40–60°C) to prevent nicotinamide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.